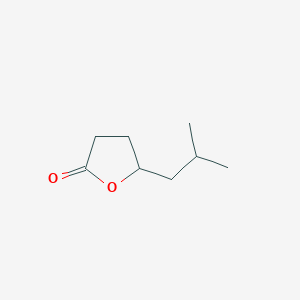
2(3H)-Furanone, dihydro-5-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-5-(2-methylpropyl)- is a naturally occurring compound that has been found in various plants, fruits, and vegetables. This compound is known for its unique chemical structure and has been the focus of many scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways in the body. For example, studies have shown that 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- can have various biochemical and physiological effects. For example, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- has been found to inhibit the growth of cancer cells and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- in lab experiments is its natural origin. This compound can be extracted from various plants, fruits, and vegetables, making it a readily available and cost-effective research tool. However, one limitation of using 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2(3H)-Furanone, dihydro-5-(2-methylpropyl)-. One area of interest is the development of novel drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- and its potential applications in various fields, including the food and medical industries. Finally, studies are needed to determine the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- can be achieved through various methods. One of the most common methods is the reaction of 2,5-hexanedione with isobutene in the presence of a strong base. This method yields a high purity product and is relatively simple to perform.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-5-(2-methylpropyl)- has been studied extensively for its potential applications in various fields. In the food industry, this compound has been found to have antimicrobial properties and can be used as a natural preservative. In the medical field, 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in the development of novel drugs.
Propiedades
Número CAS |
18432-37-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
5-(2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-7-3-4-8(9)10-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
CFNNUWKVCNMSFJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CCC(=O)O1 |
SMILES canónico |
CC(C)CC1CCC(=O)O1 |
Otros números CAS |
18432-37-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



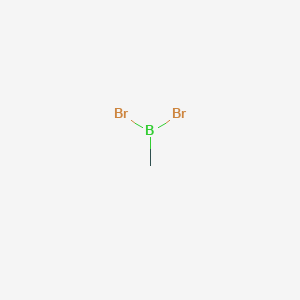
![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)

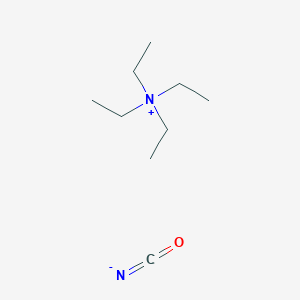
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)



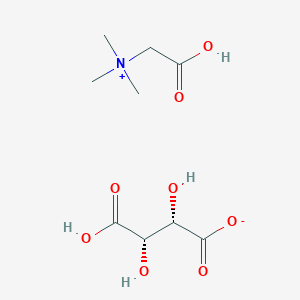
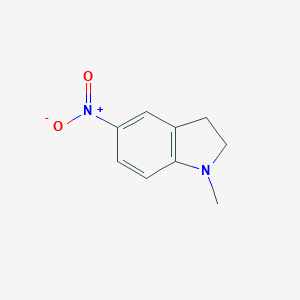
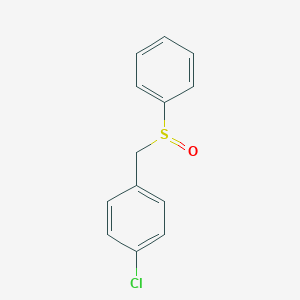
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
